(2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
GW-275175X is a derivative of BDCRB (2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl-1H-benzimidazole) that exhibits anti-human cytomegalovirus (HCMV) activity by inhibiting viral DNA maturation . It has been studied for its potential therapeutic applications against HCMV infections.
Preparation Methods
Industrial Production Methods: Information regarding industrial-scale production methods for GW-275175X is limited. It is primarily used for research purposes rather than large-scale manufacturing.
Chemical Reactions Analysis
Reactions: GW-275175X is involved in several chemical reactions, including:
Inhibition of Viral DNA Maturation: This compound specifically targets HCMV by interfering with viral DNA processing.
Dose-Dependent Inhibition: It inhibits viral DNA maturation in a dose-dependent manner.
Common Reagents and Conditions: Specific reagents and conditions used in GW-275175X reactions are not widely documented. Researchers typically employ standard organic chemistry techniques.
Major Products: The major product resulting from GW-275175X’s action is the inhibition of HCMV DNA maturation, which disrupts viral replication.
Scientific Research Applications
GW-275175X has been investigated for various scientific applications:
Antiviral Research: Its efficacy against HCMV makes it valuable for antiviral drug development.
Biological Studies: Researchers use GW-275175X to study viral replication and DNA processing.
Medicine: Potential therapeutic applications against HCMV infections.
Mechanism of Action
GW-275175X exerts its effects by inhibiting viral DNA maturation. It interferes with critical steps in HCMV replication, disrupting the virus’s life cycle. The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
GW-275175X’s uniqueness lies in its specific anti-HCMV activity. similar compounds targeting viral DNA processes may exist. Further research can identify related molecules.
Properties
Molecular Formula |
C12H11BrCl2N2O4 |
---|---|
Molecular Weight |
398.03 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(18)3-21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
OOAVDXDURLPULP-GWOFURMSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)O)O)O |
Synonyms |
2-bromo-5,6-dichloro-1-beta-D-ribopyranosyl-1H-benzimidazole 2-bromo-5,6-dichloro-1-ribopyranosyl-1H-benzimidazole GW 275175X GW-275175X GW275175X |
Origin of Product |
United States |
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